molecular formula C15H17N5 B6248818 6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 879055-31-9

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B6248818
CAS RN: 879055-31-9
M. Wt: 267.3
InChI Key:
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Description

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (6-BNTPA) is a small molecule that has been studied extensively in the scientific research community. It is a member of the triazolo[1,5-a]pyrimidine family of compounds and is known to exhibit a wide range of biological activities. 6-BNTPA has been studied in various areas of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been used in a variety of scientific research applications. It has been studied as an antifungal agent, an antimicrobial agent, an antiviral agent, an anti-inflammatory agent, and a cancer therapeutic agent. It has also been studied as a potential treatment for Alzheimer’s disease and Parkinson’s disease. In addition, 6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been studied as a potential drug for the treatment of epilepsy.

Mechanism of Action

The exact mechanism of action of 6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is not yet fully understood. However, it is believed to involve the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have a variety of effects on the body, including increased alertness, improved memory, and improved muscle control.
Biochemical and Physiological Effects
6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter acetylcholine, which can lead to increased alertness, improved memory, and improved muscle control. It has also been shown to reduce inflammation, which can help reduce the symptoms of certain inflammatory diseases. In addition, 6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been shown to have antioxidant and anti-cancer properties, which can help protect against certain types of cancer.

Advantages and Limitations for Lab Experiments

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several advantages as a research tool. It is a small molecule, which makes it easy to study in the laboratory. It is also relatively inexpensive and can be easily synthesized. However, it is important to note that 6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is not approved for human use and should only be used in laboratory experiments.

Future Directions

The potential applications of 6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine are vast and varied. In the future, it could be studied as a potential treatment for a variety of conditions, including Alzheimer’s disease, Parkinson’s disease, epilepsy, and cancer. It could also be studied as a potential drug for the treatment of inflammation, as well as a potential antioxidant and anti-cancer agent. In addition, 6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine could be studied as a potential therapeutic agent for a variety of neurological disorders.

Synthesis Methods

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be synthesized using several different methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide in the presence of a base. Other methods include the Steglich esterification and the Knoevenagel condensation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine' involves the reaction of 6-benzyl-5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid with ammonia.", "Starting Materials": [ "6-benzyl-5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid", "Ammonia" ], "Reaction": [ "Dissolve 6-benzyl-5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid in a suitable solvent such as dichloromethane.", "Add ammonia to the reaction mixture and stir at room temperature for several hours.", "Filter the resulting solid and wash with a suitable solvent such as ethanol.", "Dry the product under vacuum to obtain '6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine'." ] }

CAS RN

879055-31-9

Product Name

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C15H17N5

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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